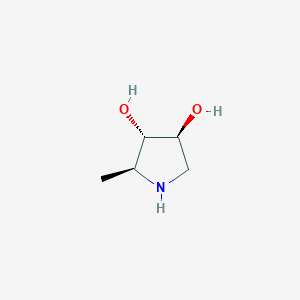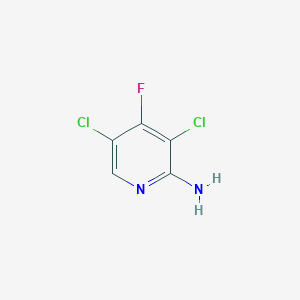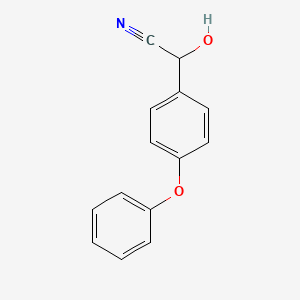![molecular formula C10H11BrFN B12092063 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azetidine derivatives with different substituents, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidine depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but the compound’s structural features allow it to bind to specific sites and exert its effects.
Comparaison Avec Des Composés Similaires
1-[(2-Bromo-5-fluorophenyl)methyl]azetidine can be compared with other similar compounds, such as:
1-[(2-Chloro-5-fluorophenyl)methyl]azetidine: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Bromo-4-fluorophenyl)methyl]azetidine: Similar structure but with the fluorine atom in a different position.
1-[(2-Bromo-5-chlorophenyl)methyl]azetidine: Similar structure but with a chlorine atom instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Further research into its properties and applications may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
1-[(2-bromo-5-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clé InChI |
YLAKOWRWDVOTDG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=CC(=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)




![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)



